

Application Notes and Protocols for N-Methylcyclobutanecarboxamide in Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-Methylcyclobutanecarboxamide

Cat. No.: B112088

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Disclaimer: The following application notes and protocols are a hypothetical case study. Currently, there is limited publicly available data on the specific biological activities of **N-Methylcyclobutanecarboxamide**. The information presented here is based on the broader applications of the cyclobutane and cyclobutane carboxamide scaffolds in medicinal chemistry and is intended to serve as a guide for potential research and development.

Introduction: The Potential of the Cyclobutane Carboxamide Scaffold

The cyclobutane ring is an increasingly important structural motif in modern medicinal chemistry.^{[1][2]} Its unique, rigid, and puckered three-dimensional structure offers several advantages in drug design.^{[3][4]} Incorporating a cyclobutane ring can lead to:

- Conformational Restriction: The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, which can enhance binding affinity to its biological target.^{[3][5]}
- Improved Physicochemical Properties: The three-dimensional character of the cyclobutane scaffold can disrupt planarity, potentially leading to improved solubility and metabolic stability.
^{[1][6]}

- Novel Intellectual Property: The under-exploration of this scaffold compared to more common ring systems provides opportunities for developing novel chemical entities.[6]

The cyclobutane carboxamide moiety is a key component in a variety of biologically active molecules.[5][7] This document outlines a hypothetical application of **N-Methylcyclobutanecarboxamide** as a foundational scaffold for the development of Janus Kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer.[8]

Hypothetical Application: N-Methylcyclobutanecarboxamide as a Scaffold for JAK Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is often dysregulated in inflammatory diseases and cancers. Small molecule inhibitors of JAKs have shown significant therapeutic benefit.

Here, we propose **N-Methylcyclobutanecarboxamide** as a starting fragment for a hit-to-lead optimization campaign targeting JAK1. The cyclobutane core can serve to orient key pharmacophoric groups into the ATP-binding site of the kinase.

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of **N-Methylcyclobutanecarboxamide** analogs to illustrate a potential SAR study. This data is for exemplary purposes only.

Compound ID	R1 Group (Modification)	R2 Group (Modification)	JAK1 IC ₅₀ (nM) [Hypothetical]	Metabolic Stability (t _{1/2} in HLM, min) [Hypothetical]
HCS-001	H	H	>10,000	>60
HCS-002	4-Fluorophenyl	H	1,250	45
HCS-003	4-Chlorophenyl	H	870	50
HCS-004	4-Cyanophenyl	H	450	35
HCS-005	4-Cyanophenyl	Methyl	220	25
HCS-006	4-Cyanophenyl	Ethyl	560	15
HCS-007	3-Amino- pyrazolopyridine	H	95	55
HCS-008	3-Amino- pyrazolopyridine	Methyl	25	40

HLM: Human Liver Microsomes

Experimental Protocols

General Synthesis of N-Substituted Cyclobutanecarboxamides

Objective: To synthesize a library of N-substituted cyclobutanecarboxamides for SAR studies.

Materials:

- Cyclobutanecarboxylic acid
- Oxalyl chloride or thionyl chloride
- Dichloromethane (DCM)
- Dimethylformamide (DMF) (catalytic)

- Desired primary or secondary amine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of cyclobutanecarboxylic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.
- Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.
- Allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cyclobutanecarbonyl chloride.
- In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in dry DCM.
- Slowly add a solution of the crude cyclobutanecarbonyl chloride in DCM to the amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield the desired N-substituted cyclobutanecarboxamide.

In Vitro JAK1 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro potency (IC₅₀) of test compounds against JAK1.

Materials:

- JAK1 kinase (recombinant)
- Lanthascreen™ Eu-anti-GST Antibody
- Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
- Test compounds (solubilized in DMSO)
- Assay buffer (e.g., TR-FRET dilution buffer)
- 384-well microplates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the test compounds, followed by the JAK1 enzyme and the Eu-anti-GST antibody mixture.
- Incubate for 15 minutes at room temperature.
- Add the Alexa Fluor™ 647-labeled tracer.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

- Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic model.

Cell-Based p-STAT3 Assay

Objective: To assess the ability of test compounds to inhibit JAK1-mediated STAT3 phosphorylation in a cellular context.

Materials:

- A suitable human cell line (e.g., U-937)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Interleukin-6 (IL-6) or other suitable cytokine to stimulate the JAK-STAT pathway
- Test compounds
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Antibodies for Western blot or ELISA (e.g., anti-p-STAT3, anti-total-STAT3, anti-GAPDH)

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulate the cells with IL-6 for 15-30 minutes.
- Wash the cells with cold PBS and lyse them.
- Determine the protein concentration of the lysates.

- Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 by Western blot or ELISA.
- Normalize the p-STAT3 signal to total STAT3 or a loading control (e.g., GAPDH).
- Calculate the IC50 value for the inhibition of STAT3 phosphorylation.

In Vitro Metabolic Stability Assay

Objective: To evaluate the metabolic stability of test compounds in human liver microsomes (HLM).

Materials:

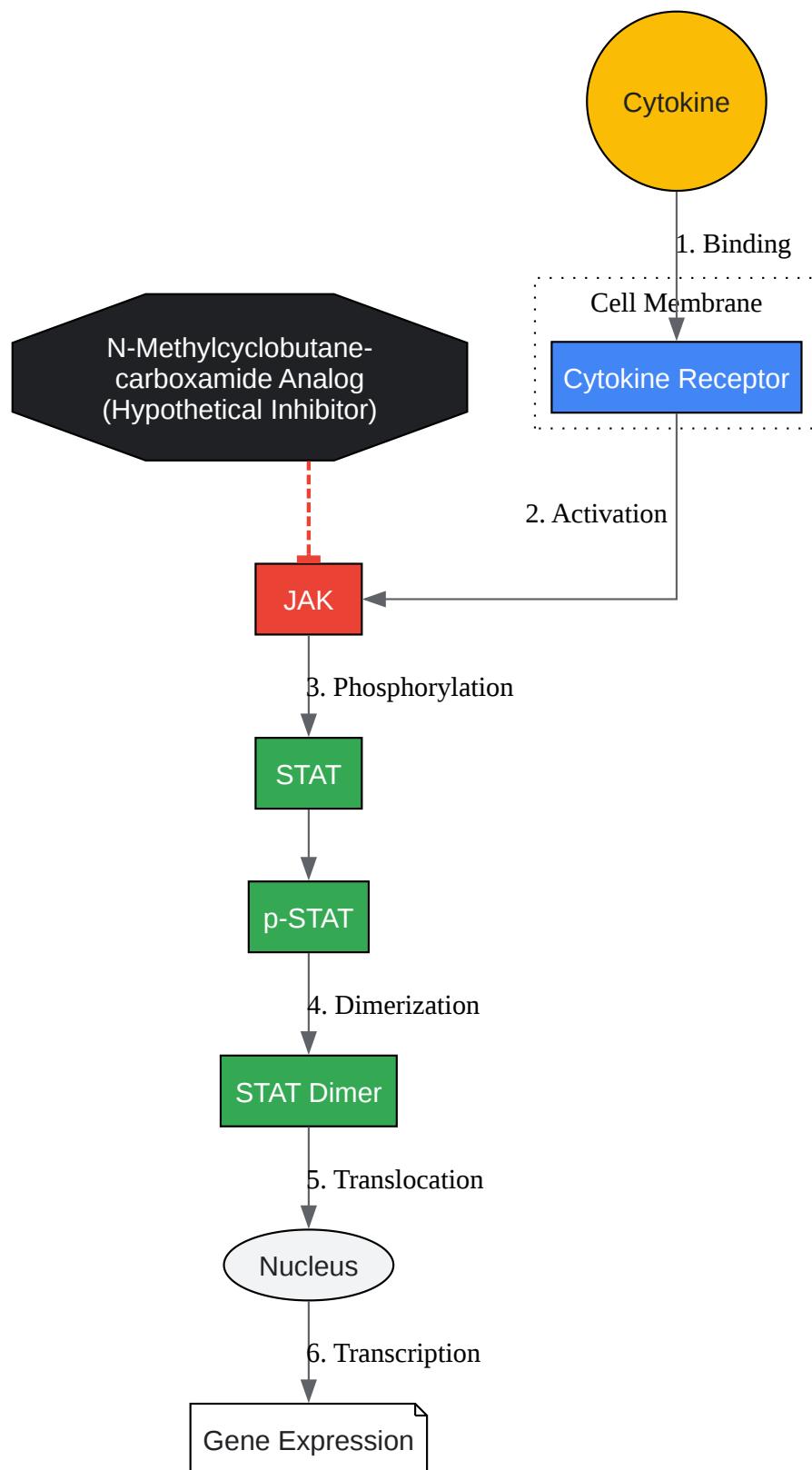
- Human liver microsomes (HLM)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Test compounds
- Control compounds (e.g., a high-clearance and a low-clearance compound)
- Acetonitrile with an internal standard for quenching and sample preparation
- LC-MS/MS system

Procedure:

- Prepare a reaction mixture containing HLM and phosphate buffer.
- Pre-incubate the mixture at 37°C.
- Add the test compound (at a final concentration of, e.g., 1 μ M).
- Initiate the reaction by adding the NADPH regenerating system.
- Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

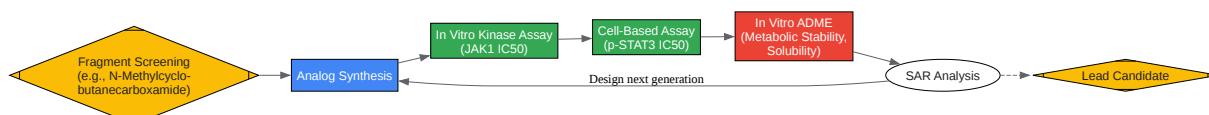
- Quench the reaction by adding cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
- Plot the natural log of the percentage of the remaining parent compound versus time and determine the half-life ($t_{1/2}$).

Visualizations



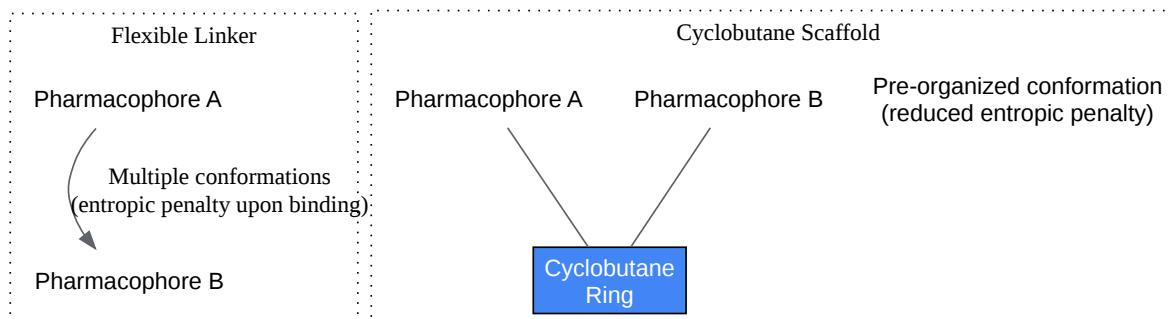
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Caption: Hypothetical mechanism of a JAK inhibitor based on the **N-Methylcyclobutanecarboxamide** scaffold.



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Caption: A typical hit-to-lead optimization workflow for a novel inhibitor scaffold.



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Caption: The cyclobutane scaffold provides conformational restriction for optimal pharmacophore presentation.

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